2-Amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid
Overview
Description
Desmosine is an amino acid derivative comprised of three allysyl side chains plus one unaltered lysyl side chain from the same or neighboring polypeptides condensed into a pyridinium ring. Desmosine is found in elastin and its detection in urine, plasma, or sputum samples can be used as a marker for excessive elastin degradation, which is associated with chronic obstructive pulmonary disease (COPD) and other pathologies.
A rare amino acid found in elastin, formed by condensation of four molecules of lysine into a pyridinium ring.
Scientific Research Applications
Elastin Cross-Link Analysis
A study by Umeda et al. (2001) isolated and analyzed two amino acids from bovine ligamentum nuchae elastin hydrolysates, revealing pyridine cross-links in elastin. These cross-links, named desmopyridine (DESP) and isodesmopyridine (IDP), were identified to have structures involving 2,3,5-trisubstituted and 3,4,5-trisubstituted pyridine skeletons, similar to the queried compound. This research is significant for understanding the aging and damage of aortic elastin, with potential implications in cardiovascular health and disease research (Umeda et al., 2001).
Catalytic Activity in Hydrolysis
Zhang et al. (2007) synthesized multidentate ligands containing tripodal pyridyl-amine moieties tethered to a carboxylate group. These ligands were used to create copper(II) complexes that demonstrated significant activity in promoting the hydrolysis of activated ester compounds. This research indicates potential applications of similar pyridyl-amine carboxylate structures in catalysis and chemical synthesis (Zhang et al., 2007).
Material Science Applications
Guan et al. (2015) developed pyridine-containing aromatic diamine monomers, closely related to the queried compound, for the synthesis of high-performance polymers. These polymers, characterized by their solubility, thermal, mechanical, and optical properties, are useful in material science for creating transparent polyimides with potential applications in electronics and optics (Guan et al., 2015).
Synthesis of Bioactive Substances
Shilin et al. (2019) reported on the synthesis of new derivatives of ε-aminocaproic and γ-aminobutyric acid modified with pyridin-2-yl substituents. These substances, due to the introduction of pyridine fragments into amino acid structures, show potential in investigating biological activity for therapeutic applications, such as in antibiotics, anti-sclerotic, and antidepressant drugs (Shilin et al., 2019).
properties
IUPAC Name |
2-amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N5O8/c25-17(21(30)31)5-1-2-11-29-12-14(7-9-19(27)23(34)35)16(4-3-6-18(26)22(32)33)15(13-29)8-10-20(28)24(36)37/h12-13,17-20H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVRNHHLCPGNDU-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N5O8+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864297 | |
Record name | 6-[4-(4-Amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(4-Amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]norleucine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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